molecular formula C22H16 B1361504 9-Cinnamylidenefluorene

9-Cinnamylidenefluorene

Cat. No.: B1361504
M. Wt: 280.4 g/mol
InChI Key: FDELSKWIDIUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cinnamylidenefluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a phenylallylidene group attached to the fluorene core. Fluorene derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cinnamylidenefluorene typically involves the condensation of fluorene with cinnamaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Cinnamylidenefluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylallylidene group to a phenylpropyl group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylpropyl derivatives.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

9-Cinnamylidenefluorene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Cinnamylidenefluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylallylidene group can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-9-(3-phenylallylidene)-2,7-dimethyl-9H-fluorene
  • (E)-9-(3-phenylallylidene)-9H-carbazole
  • (E)-9-(3-phenylallylidene)-9H-xanthene

Uniqueness

9-Cinnamylidenefluorene is unique due to its specific structural features, which confer distinct electronic and photophysical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

9-cinnamylidenefluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDELSKWIDIUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260550
Record name 9-(3-Phenyl-2-propen-1-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2871-26-3
Record name 9-(3-Phenyl-2-propen-1-ylidene)-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2871-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-Phenyl-2-propen-1-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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